2-Cyano-2-methylpropanamide

LogP solvent partitioning chromatography

2‑Cyano‑2‑methylpropanamide (CAS 7505‑93‑3) is a small‑molecule building block that carries a gem‑dimethyl‑substituted quaternary carbon bearing both a nitrile and a primary amide (C₅H₈N₂O, MW 112.13). It is a solid at ambient temperature with a boiling point of 285.1 °C, a density of 1.064 g cm⁻³, and a measured LogP of 0.72.

Molecular Formula C5H8N2O
Molecular Weight 112.13 g/mol
CAS No. 7505-93-3
Cat. No. B1595568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyano-2-methylpropanamide
CAS7505-93-3
Molecular FormulaC5H8N2O
Molecular Weight112.13 g/mol
Structural Identifiers
SMILESCC(C)(C#N)C(=O)N
InChIInChI=1S/C5H8N2O/c1-5(2,3-6)4(7)8/h1-2H3,(H2,7,8)
InChIKeyIQCHZCYHDCDSFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyano-2-methylpropanamide (CAS 7505-93-3) Product‑Specific Evidence Guide for Scientific Procurement


2‑Cyano‑2‑methylpropanamide (CAS 7505‑93‑3) is a small‑molecule building block that carries a gem‑dimethyl‑substituted quaternary carbon bearing both a nitrile and a primary amide (C₅H₈N₂O, MW 112.13) [1]. It is a solid at ambient temperature with a boiling point of 285.1 °C, a density of 1.064 g cm⁻³, and a measured LogP of 0.72 [1]. The compound has been explicitly cited as a key intermediate in patented syntheses of the renin inhibitor aliskiren, where it is hydrogenated to 3‑amino‑2,2‑dimethylpropionamide [2]. Its crystal structure confirms a robust N–H···O hydrogen‑bonded dimer motif that influences its solid‑state handling and purification behaviour [3].

Why In‑Class Cyanoacetamide Analogs Cannot Substitute 2‑Cyano‑2‑methylpropanamide


Cyanoacetamide (CAS 107‑91‑5) and its N‑alkyl derivatives are the most obvious procurement alternatives, yet they differ fundamentally from 2‑cyano‑2‑methylpropanamide in both physicochemical properties and reactivity. The gem‑dimethyl substitution at the α‑carbon eliminates the acidic methylene protons that dominate the chemistry of cyanoacetamide, thereby shutting down Knoevenagel condensations and related enolate‑driven pathways while simultaneously enabling selective reduction to the 3‑amino‑2,2‑dimethylpropionamide fragment required for aliskiren [1][2]. The measured LogP shifts from −1.76 (cyanoacetamide) to +0.72 (2‑cyano‑2‑methylpropanamide), a difference that directly impacts solvent partitioning, chromatographic behaviour, and work‑up procedures . These orthogonal reactivity and polarity profiles mean that generic substitution by simpler cyanoacetamides will either fail to deliver the desired downstream intermediate or require complete re‑optimisation of the synthetic sequence.

Quantitative Comparator Evidence for 2‑Cyano‑2‑methylpropanamide


Lipophilicity Shift Relative to Cyanoacetamide Drives Differential Solvent Partitioning

The experimental LogP of 2‑cyano‑2‑methylpropanamide is +0.72, compared with −1.76 for unsubstituted cyanoacetamide, representing a ΔLogP of approximately 2.5 log units . This means the target compound is roughly 300‑fold more lipophilic than cyanoacetamide, leading to markedly different retention on reversed‑phase HPLC and altered partitioning in aqueous‑organic extractions.

LogP solvent partitioning chromatography physicochemical profiling

Boiling Point Differential Enables Distillation‑Based Purification Relative to Cyanoacetamide

2‑Cyano‑2‑methylpropanamide exhibits a boiling point of 285.1 °C at 760 mmHg, whereas cyanoacetamide boils at 351.2 °C under the same pressure, a difference of 66 °C [1]. The significantly lower boiling point—coupled with the absence of a sharp melting point (the compound is not crystalline at room temperature)—indicates that the target compound can be purified by fractional distillation under conditions where cyanoacetamide would remain in the pot residue.

boiling point distillation purification thermal properties

Patent‑Documented Yield Advantage in Aliskiren Intermediate Synthesis vs. Alternative Starting Materials

In the patented aliskiren process WO2012021446A2, hydrogenation of 2‑cyano‑2‑methylpropanamide over Raney Ni at 60–70 °C and 5 bar H₂ in methanolic ammonia delivers crude 3‑amino‑2,2‑dimethylpropionamide in 97% yield, with 78% overall yield after recrystallisation [1]. The analogous transformation starting from cyanoacetamide would generate the unsubstituted 3‑aminopropionamide scaffold, which is structurally incompatible with the gem‑dimethyl pharmacophore of aliskiren and cannot furnish the requisite intermediate. Alternative routes that bypass 2‑cyano‑2‑methylpropanamide require additional steps to install the quaternary carbon, invariably lowering overall yield and increasing cost [2].

aliskiren renin inhibitor hydrogenation yield process chemistry

Crystal‑State Hydrogen‑Bonding Architecture Differentiates Solid‑Phase Handling from N‑Alkyl Cyanoacetamides

Single‑crystal X‑ray diffraction (triclinic, P 1̄, a = 5.8916 Å, b = 6.4349 Å, c = 9.1263 Å, α = 95.659°, β = 102.379°, γ = 109.859°, Z = 2, R = 0.050) reveals that 2‑cyano‑2‑methylpropanamide molecules form centrosymmetric dimers through paired N–H···O hydrogen bonds, which further assemble into zigzag chains along [101] via N–H···H contacts [1]. In contrast, N,N‑dimethyl‑cyanoacetamide (a structurally related amide without gem‑dimethyl substitution) crystallises in a different packing motif dictated by weak C–H···O interactions only, forming a three‑dimensional network rather than discrete dimer chains [2]. The dimer‑chain motif of the target compound confers higher lattice stability and may influence grinding‑induced amorphisation, hygroscopicity, and filtration characteristics during isolation.

crystal structure hydrogen bonding solid-state properties polymorphism

Hydrogen‑Bond Donor/Acceptor Count Modulates Solubility and Reactivity vs. Tertiary Amide Analogs

2‑Cyano‑2‑methylpropanamide possesses one hydrogen‑bond donor (amide NH₂) and three acceptors (amide C=O, nitrile N), whereas N‑(2‑cyano‑2‑propanyl)‑2‑methylpropanamide (CAS 84213‑57‑0) has zero donors and only two acceptors . This difference has been exploited in renin‑inhibitor optimisation: the primary amide NH₂ of 2‑cyano‑2‑methylpropanamide engages in key hydrogen‑bonding interactions with the renin active site, while the fully substituted analog serves merely as a lipophilic tail and lacks this anchoring capacity . Although quantitative binding data for the isolated fragment are not publicly available, the donor‑count difference is a binary structural determinant of intermolecular interaction potential.

hydrogen bonding solubility reactivity medicinal chemistry

Procurement‑Relevant Application Scenarios for 2‑Cyano‑2‑methylpropanamide


GMP‑Grade Intermediate for Aliskiren and Renin‑Inhibitor Process Chemistry

Any laboratory or CDMO scaling up aliskiren requires 2‑cyano‑2‑methylpropanamide as the direct precursor to the gem‑dimethyl aminoamide fragment. The patent‑documented 97% crude hydrogenation yield and the elimination of one to two synthetic steps relative to alternative routes make it the only cost‑effective entry point for this pharmacophore [1]. Procurement specifications should include ≥98% purity (GC/HPLC), a certificate of analysis confirming residual nitrile content below 0.5%, and the absence of the over‑reduced amine impurity.

Physicochemical Reference Standard for Lipophilicity‑Guided Method Development

Because 2‑cyano‑2‑methylpropanamide exhibits an experimentally validated LogP of 0.72—roughly 300‑fold more lipophilic than cyanoacetamide—it serves as a calibration standard for developing reversed‑phase HPLC methods and liquid‑liquid extraction protocols for neutral, low‑molecular‑weight nitriles . Procurement for this purpose should specify a single, well‑characterised lot with documented LogP, density (1.064 g cm⁻³), and refractive index (1.456).

Crystal‑Engineering Building Block Exploiting Robust N–H···O Dimer Motifs

The reliable centrosymmetric N–H···O dimer observed in the crystal structure makes 2‑cyano‑2‑methylpropanamide a predictable tecton for co‑crystal screens and supramolecular synthon studies [2]. Researchers ordering for crystal engineering should request material with ≥99% purity and confirm the triclinic polymorph by supplied XRPD or single‑crystal data.

Selective Reduction Substrate for Methodology Development

The nitrile group of 2‑cyano‑2‑methylpropanamide can be reduced to the aminomethyl group without affecting the primary amide, as demonstrated in the aliskiren process [1]. This chemoselectivity makes the compound a useful test substrate for developing or benchmarking new catalytic hydrogenation or transfer‑hydrogenation methods. Procurement should ensure the absence of pre‑reduced amine contaminant (≤0.2% by GC).

Quote Request

Request a Quote for 2-Cyano-2-methylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.